Kras G12D(8-16)

Structural Biology Immunopeptidomics T Cell Receptor Engineering

KRAS G12D(8-16) (VVGADGVGK) is the only 9‑mer KRAS G12D peptide that adopts a unique bent, non‑immunogenic conformation in HLA‑A*11:01, making it the essential negative control for TCR engineering and immunogenicity studies. Used in the ELI‑002 2P vaccine trial (84 % biomarker response), it enables >4,000‑fold TCR selectivity over wild‑type KRAS. Essential for TCR‑mimic antibody design, pMHC crystallography, and ex vivo tetramer monitoring of neoantigen‑specific CD8+ T cells. Insist on the validated 9‑mer sequence—substituting peptides alters conformation and invalidates comparative data.

Molecular Formula C34H60N10O12
Molecular Weight 800.9 g/mol
Cat. No. B12377728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKras G12D(8-16)
Molecular FormulaC34H60N10O12
Molecular Weight800.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1
InChIKeyKYXPKTKDZBTZIR-YPUHKWPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is KRAS G12D(8-16) Peptide and Its Role in Targeted Cancer Research


The KRAS G12D(8-16) peptide (sequence: VVGADGVGK) is a synthetic 9-mer fragment derived from the mutant KRAS oncoprotein, specifically encompassing amino acids 8-16 with the oncogenic glycine-to-aspartic acid substitution at codon 12 [1]. As a well-defined neoantigen, it serves as a critical reagent for elucidating the structural basis of immunogenicity and developing precision immunotherapies targeting KRAS G12D-driven malignancies, including pancreatic and colorectal cancers [2].

Why Generic KRAS Peptides Cannot Substitute for KRAS G12D(8-16) in Critical Assays


Substituting the KRAS G12D(8-16) peptide with other KRAS-derived peptides—even those differing by a single amino acid or residue length—introduces significant experimental variability and invalidates direct comparisons. As detailed in Section 3, structural and biophysical analyses demonstrate that the specific 9-mer sequence of KRAS G12D(8-16) adopts a unique 'bent' conformation in complex with HLA-A*11:01 that is incompatible with T cell receptor recognition, whereas the 10-mer variant forms a stable, immunogenic complex [1]. Furthermore, affinity-engineered TCRs demonstrate a >4,000-fold difference in binding discrimination between KRAS G12D and wild-type peptides, underscoring that even subtle sequence variations profoundly alter molecular recognition and downstream functional readouts [2].

Quantitative Evidence: How KRAS G12D(8-16) Differentiates from Analogs and Alternatives


Structural Evidence: Length-Dependent Conformational Divergence of KRAS G12D Peptides in HLA-A*11:01

The KRAS G12D(8-16) 9-mer peptide adopts a distinct bent conformation in the HLA-A*11:01 binding groove, rendering it incompatible with T cell receptor (TCR) recognition. In contrast, the 10-mer KRAS G12D peptide (VVVGADGVGK) forms a stable, compact pMHC complex with a TCR-accessible surface, demonstrating superior immunogenicity [1]. This conformational difference, resolved by X-ray crystallography and molecular dynamics simulations, directly dictates the functional outcome of TCR engagement.

Structural Biology Immunopeptidomics T Cell Receptor Engineering

Binding Selectivity: Engineered TCR Discriminates KRAS G12D from Wild-Type by >4,000-Fold

An affinity-enhanced T cell receptor (TCR) engineered to target the KRAS G12D(8-16) peptide bound to HLA-A*11:01 demonstrated a remarkable >4,000-fold binding discrimination between the mutant G12D peptide and its wild-type (WT) counterpart [1]. This high selectivity is crucial for minimizing off-target toxicity in adoptive cell therapies and bispecific T cell engagers.

Immunotherapy TCR Engineering Neoantigen Targeting

In Vivo Vaccine Efficacy: DTSP Vaccine Incorporating KRAS G12D Peptide Achieves 87.5% Tumor-Free Survival

A recombinant protein vaccine (DTSP) incorporating the KRAS G12D peptide (amino acids 5-21, which includes the 8-16 sequence) demonstrated superior in vivo anti-tumor efficacy compared to an alternative vaccine design (DTT-SP4) in a mouse CT26 tumor model [1]. The DTSP-treated group achieved 87.5% tumor-free survival in a preventive model, significantly outperforming the DTT-SP4 group [1].

Cancer Vaccines Immunotherapy Preclinical Efficacy

Clinical Biomarker Response: ELI-002 2P Vaccine with KRAS G12D Peptide Induces 84% Tumor Biomarker Reduction

In a Phase 1 clinical trial (AMPLIFY-201), the ELI-002 2P cancer vaccine, which utilizes amphiphile-modified G12D and G12R mutant KRAS peptides, induced tumor biomarker responses in 84% (21/25) of treated patients with pancreatic or colorectal cancer who were positive for minimal residual disease [1]. This high rate of response was associated with a significantly prolonged median relapse-free survival.

Clinical Trial Cancer Immunotherapy Personalized Medicine

High-Impact Applications of KRAS G12D(8-16) Peptide in Cancer Research and Immunotherapy Development


T Cell Receptor (TCR) Discovery and Engineering

The KRAS G12D(8-16) peptide is the definitive reagent for isolating, characterizing, and affinity-maturing T cell receptors (TCRs) that specifically recognize the KRAS G12D neoantigen presented by HLA-A*11:01. Its unique, non-immunogenic 9-mer conformation makes it an essential negative control for validating the specificity of engineered TCRs intended to target the more immunogenic 10-mer variant [1]. Furthermore, its use has enabled the development of TCRs with >4,000-fold selectivity over wild-type KRAS, a critical step in creating safe and effective TCR-T cell therapies [2].

Structure-Based Immunotherapy Design and Validation

The KRAS G12D(8-16) peptide is a cornerstone for structural biology studies aimed at understanding how single amino acid substitutions and peptide length alter peptide-MHC (pMHC) complex conformation and immunogenicity. As demonstrated by comparative crystallography, the 9-mer KRAS G12D(8-16) peptide adopts a bent conformation in HLA-A*11:01 that is incompatible with TCR recognition, while the 10-mer variant forms a stable, immunogenic complex [1]. This structural insight is invaluable for computational modeling and rational design of TCR-mimic antibodies or bispecific T cell engagers targeting this neoantigen.

Development and Quality Control of KRAS-Targeted Cancer Vaccines

This peptide is a critical component in the development, formulation, and quality control of therapeutic cancer vaccines targeting KRAS G12D. As demonstrated in the ELI-002 2P vaccine (which achieved an 84% tumor biomarker response rate in a Phase 1 trial), the KRAS G12D peptide is a key immunogen [1]. The peptide serves as a reference standard in assays to quantify peptide loading, assess formulation stability, and monitor vaccine-induced T cell responses, ensuring batch-to-batch consistency and functional potency [2].

Neoantigen-Specific T Cell Monitoring and Immune Profiling

The KRAS G12D(8-16) peptide is essential for developing and validating ex vivo assays to monitor and profile KRAS G12D-specific T cell responses in patients receiving immunotherapy. It is used to generate peptide-MHC multimers (e.g., tetramers) for direct detection and enumeration of neoantigen-specific CD8+ T cells by flow cytometry, as well as in ELISpot and intracellular cytokine staining assays to assess functional T cell avidity and polyfunctionality [1].

Technical Documentation Hub

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